molecular formula C19H15N7O4 B11487957 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

Cat. No.: B11487957
M. Wt: 405.4 g/mol
InChI Key: QHHSSNSWRGYQQF-UHFFFAOYSA-N
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Description

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a β-diketone, followed by nitration to introduce the nitro group . The pyridine and oxadiazole rings are then synthesized separately and coupled with the pyrazole ring through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The presence of multiple heterocyclic rings allows for versatile binding interactions, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-METHYL-1H-PYRAZOL-3-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE
  • 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-THIADIAZOL-3-YL]PHENYL}ACETAMIDE
  • 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-TRIAZOL-3-YL]PHENYL}ACETAMIDE

Uniqueness

The uniqueness of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE lies in its combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and biological activity . This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H15N7O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C19H15N7O4/c1-12-10-16(26(28)29)23-25(12)11-17(27)21-15-4-2-13(3-5-15)18-22-19(30-24-18)14-6-8-20-9-7-14/h2-10H,11H2,1H3,(H,21,27)

InChI Key

QHHSSNSWRGYQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-]

Origin of Product

United States

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